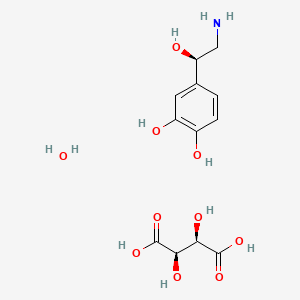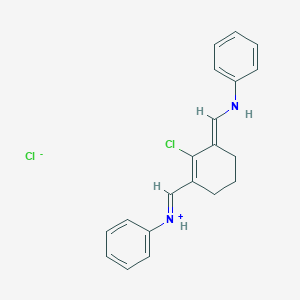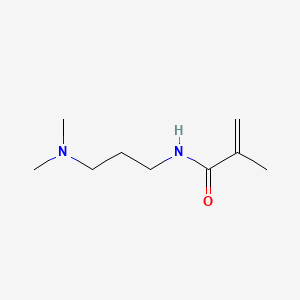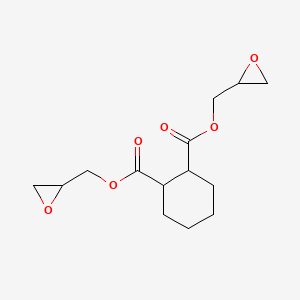
Strontium oxide (SrO)
Vue d'ensemble
Description
Synthesis Analysis
Strontium oxide nanoparticles can be synthesized using plant extracts . This green synthesis approach is an emerging trend due to its eco-friendliness and sustainability . Another method involves heating strontium with aluminium in a vacuum .Molecular Structure Analysis
Strontium oxide has a cubic crystalline structure . Each atom has six neighbors, similar to the structure of sodium chloride . The coordination geometry is octahedral .Chemical Reactions Analysis
Strontium oxide reacts with water to form strontium hydroxide . In open air, it reacts with water vapor and carbon dioxide, slowly converting to strontium carbonate over time . It also reacts with many acids to form strontium salts .Physical And Chemical Properties Analysis
Strontium oxide is a grayish-white porous mass . It has a refractive index of 1.810 and vaporizes above 3,000°C . It reacts with water to form strontium hydroxide . It is miscible with fused caustic potash, slightly soluble in alcohol, and insoluble in acetone and ether .Applications De Recherche Scientifique
- LEDs and Laser Diodes : Strontium oxide finds extensive use in light-emitting diodes (LEDs) and laser diodes (LDs) due to its unique electronic and optical characteristics .
- Plasma Displays : SrO contributes to the development of plasma displays, enhancing their performance .
- Hexavalent Chromium Removal : Researchers have explored SrO nanoparticles as effective adsorbents for removing hexavalent chromium from wastewater . Its adsorption properties make it promising for environmental cleanup.
- High-Temperature Thermal Energy Storage : Strontium oxide nanoparticles have been utilized in a novel high-temperature thermal energy storage system . This application highlights SrO’s potential in energy storage technologies.
- Transesterification Catalyst : SrO acts as an effective catalyst for transesterification reactions. When deposited onto a light titanium plate (TiO2_P), it can be reinforced by forming strontium titanate (SrTiO3) at the interface. Exposed SrO agglomerates promote continuous transesterification processes .
- Non-Toxic and Stable : Strontium oxide is nearly non-toxic and exhibits remarkable stability . These properties contribute to its widespread use in material science research.
- Band Gap Variation : At ambient pressure, SrO crystallizes into the NaCl (B1) phase, with an indirect band gap of 3.327 eV. Under high pressure, it transforms into the CsCl (B2) phase with a direct band gap of 2.454 eV .
Optoelectronic Devices
Environmental Remediation
Energy Storage Systems
Catalysis
Material Science and Stability
Electronic Properties
Mechanical Behavior
Mécanisme D'action
Target of Action
Strontium oxide (SrO), also known as strontia or MFCD00049558, is an inorganic compound that primarily targets oxygen in the environment. It forms when strontium reacts with oxygen . It is also known to react with water, forming strontium hydroxide . In the field of catalysis, SrO has been found to be an effective catalyst for transesterification .
Mode of Action
The mode of action of SrO involves a redox reaction where oxygen is oxidized and strontium is reduced . When SrO comes into contact with water, it reacts to form strontium hydroxide . This reaction releases heat, indicating that it is exothermic . In open air, SrO reacts with water vapor and carbon dioxide, slowly converting to strontium carbonate over time .
Biochemical Pathways
For instance, it plays a role in the transesterification process as a catalyst . In this process, SrO facilitates the exchange of esterified groups between molecules, which is a key step in the production of biodiesel .
Pharmacokinetics
It’s important to note that sro reacts with water to form strontium hydroxide , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to enter a biological system.
Result of Action
The primary result of SrO’s action is the formation of other compounds through chemical reactions. For example, when SrO reacts with water, it forms strontium hydroxide . When it reacts with carbon dioxide in the air, it slowly converts to strontium carbonate . These reactions can have significant implications in various industrial applications, such as the production of biodiesel .
Action Environment
The action of SrO is heavily influenced by environmental factors. For instance, the presence of water triggers the reaction of SrO to form strontium hydroxide . Similarly, the presence of carbon dioxide in the air can lead to the slow conversion of SrO to strontium carbonate . Therefore, the efficacy and stability of SrO are dependent on the specific environmental conditions in which it is placed.
Safety and Hazards
Orientations Futures
Strontium oxide-based heterostructures have attracted attention for potential applications in electrodes, oxide spintronics, topological electronics, and electrocatalytic functions . The future research directions in oxide spintronics for strontium oxide heterostructures may also exploit its new physical properties in freestanding oxide films without strain limitation and low-dimensional films with further reduced sizes .
Propriétés
IUPAC Name |
oxostrontium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O.Sr | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQXGXDIJMBKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sr] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
OSr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893853 | |
| Record name | Strontium oxide (SrO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Strontium oxide (SrO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Strontium oxide (SrO) | |
CAS RN |
1314-11-0 | |
| Record name | Strontium oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strontium oxide (SrO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium oxide (SrO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate](/img/structure/B7801478.png)











